Antimycobacterial Potency of the 2-(Thiazol-2-yl)-Octahydropyrrolo[3,4-c]pyrrole Scaffold Against M. tuberculosis H₃₇Rv Versus Thiazole-Free Precursors
In the Arkivoc 2018 study, the 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivative 4a exhibited an MIC of 7.81 μg/mL against M. tuberculosis H₃₇Rv, representing an 8-fold improvement over its N-benzoylthiourea precursor 3a (MIC = 62.5 μg/mL) which lacks the thiazole ring [1]. Among the 12 compounds tested, all five thiazole-containing derivatives that achieved MIC ≤ 31.25 μg/mL contained the 2-(thiazol-2-yl) substituent, while the two thiazole-free precursors 3a and 3b both showed MIC = 62.5 μg/mL [1]. The reference drug Isoniazid showed MIC = 0.98 μg/mL and Ethambutol MIC = 1.96 μg/mL in the same assay [1].
| Evidence Dimension | Antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | 7.81 μg/mL (compound 4a, closest substituted analog of the target scaffold) |
| Comparator Or Baseline | 62.5 μg/mL (compound 3a, N-benzoylthiourea precursor without thiazole ring); Isoniazid 0.98 μg/mL; Ethambutol 1.96 μg/mL |
| Quantified Difference | 8-fold improvement in MIC upon thiazole incorporation (62.5 → 7.81 μg/mL) |
| Conditions | M. tuberculosis H₃₇Rv strain; broth microdilution method; MIC: minimal inhibitory concentration in μg/mL |
Why This Matters
The thiazole ring is structurally essential for antimycobacterial activity in this scaffold; procurement of the thiazole-bearing building block enables synthesis of analogs with verified anti-TB potential, whereas thiazole-free precursors are uniformly less active.
- [1] Nural, Y.; Gemili, M.; Yabalak, E.; De Coen, L.M.; Ulger, M. Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity. Arkivoc 2018, (5), 51–64. DOI: 10.24820/ark.5550190.p010.573. View Source
